molecular formula C20H25N5O3 B2780338 1,3-DIMETHYL-8-(4-MORPHOLINYLMETHYL)-7-(2-PH-ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE CAS No. 585555-25-5

1,3-DIMETHYL-8-(4-MORPHOLINYLMETHYL)-7-(2-PH-ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B2780338
CAS No.: 585555-25-5
M. Wt: 383.452
InChI Key: SUSLBOZVVIMHKD-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-8-(4-MORPHOLINYLMETHYL)-7-(2-PH-ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound known for its diverse applications in scientific research. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Scientific Research Applications

1,3-DIMETHYL-8-(4-MORPHOLINYLMETHYL)-7-(2-PH-ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Preparation Methods

The synthesis of 1,3-DIMETHYL-8-(4-MORPHOLINYLMETHYL)-7-(2-PH-ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves several steps. The primary synthetic route includes the alkylation of the purine ring at specific positions to introduce the dimethyl, morpholinylmethyl, and phenethyl groups. The reaction conditions typically involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1,3-DIMETHYL-8-(4-MORPHOLINYLMETHYL)-7-(2-PH-ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-8-(4-MORPHOLINYLMETHYL)-7-(2-PH-ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

1,3-DIMETHYL-8-(4-MORPHOLINYLMETHYL)-7-(2-PH-ET)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific structural features and functional groups. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects.

Properties

IUPAC Name

1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-22-18-17(19(26)23(2)20(22)27)25(9-8-15-6-4-3-5-7-15)16(21-18)14-24-10-12-28-13-11-24/h3-7H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSLBOZVVIMHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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